1,5-Diazabicyclo[4.3.0]non-5-ene

Catalog No.
S585414
CAS No.
3001-72-7
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diazabicyclo[4.3.0]non-5-ene

CAS Number

3001-72-7

Product Name

1,5-Diazabicyclo[4.3.0]non-5-ene

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2

InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N

SMILES

C1CC2=NCCCN2C1

Synonyms

1,5-diazabicyclo(4.3.0)non-5-ene, 1,5-diazabicyclo(4.3.0)non-5-ene monofumarate, 2,3,4,6,7,8-hexahydropyrrolo(1,2-a)pyrimidine, diazabicyclo(4.3.0)nonen, diazabicyclo(4.3.0)nonene

Canonical SMILES

C1CC2=NCCCN2C1

The exact mass of the compound 1,5-Diazabicyclo[4.3.0]non-5-ene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118106. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Base-mediated reactions:

  • Eliminations: DBN can be used to promote the elimination of small molecules like water or alcohols from organic molecules, leading to the formation of double bonds or other functional groups .
  • Condensations: DBN can be used to deprotonate acidic compounds, making them more nucleophilic and facilitating their condensation with other molecules to form new bonds .
  • Esterifications and Amide formations: DBN can be used to deprotonate carboxylic acids and amines, making them more reactive for esterification and amide bond formation reactions, respectively .
  • Isomerizations: DBN can be used to promote the rearrangement of atoms within a molecule, leading to the formation of isomers .

Other applications:

  • Synthesis of specific compounds: DBN can be used as a key reagent in the synthesis of various organic compounds, including β-carbolines, quinazoline-2,4-diones, and benzothiazolones .
  • Catalyst: DBN can act as a catalyst for certain reactions, such as the regioselective acylation of pyrroles and indoles .

1,5-Diazabicyclo[4.3.0]non-5-ene, often referred to as DBN, is a bicyclic organic compound with the molecular formula C₇H₁₂N₂. It features a unique structure characterized by two nitrogen atoms integrated into a bicyclic framework. This compound is classified as an amidine base and is extensively utilized in organic synthesis due to its strong basicity and ability to facilitate various

  • Dehydrohalogenation: DBN acts as a strong base, facilitating the elimination of hydrogen halides from alkyl halides.
  • Aldol Condensation: It catalyzes the condensation of aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds.
  • Epimerization: DBN can catalyze the epimerization of penicillin derivatives, demonstrating its utility in pharmaceutical synthesis .
  • Reactions with Phosphorus Compounds: DBN has been shown to react with phosphorus-containing compounds, leading to cationic unsaturated products .

The synthesis of 1,5-diazabicyclo[4.3.0]non-5-ene can be achieved through several methods:

  • Michael Addition: The process begins with the Michael addition of 2-pyrrolidone to acrylonitrile.
  • Hydrogenation: Following the addition, hydrogenation is performed to reduce the compound.
  • Dehydration: Finally, dehydration occurs to yield DBN .

This synthetic pathway highlights the compound's accessibility for use in various organic reactions.

DBN finds applications in multiple areas:

  • Organic Synthesis: As a strong base, it is widely used in reactions requiring dehydrohalogenation and rearrangements.
  • Ionic Liquids: The acetate salt of DBN serves as a room-temperature ionic liquid, which is beneficial for processing cellulose fibers in textile applications .
  • Catalysis: Its catalytic properties make it useful in synthesizing complex organic molecules.

Several compounds share structural similarities with 1,5-diazabicyclo[4.3.0]non-5-ene:

Compound NameStructure TypeUnique Features
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic amidineStronger basicity than DBN; used as a universal base
1,4-Diazabicyclo[2.2.2]octaneBicyclic amidineMore saturated structure; less basic than DBN
1,3-Diazabicyclo[3.3.0]octaneBicyclic amidineExhibits different reactivity patterns

DBN's unique bicyclic structure and specific reactivity set it apart from these similar compounds, particularly in its application as a strong base in organic synthesis . Its ability to facilitate complex reactions while maintaining stability under various conditions underscores its significance in chemical research and industrial applications.

XLogP3

-0.2

LogP

-0.17 (LogP)

UNII

978M4OL12Q

Other CAS

3001-72-7

Wikipedia

1,5-diazabicyclo[4.3.0]non-5-ene

Dates

Last modified: 08-15-2023

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